1-Amino-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione
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Overview
Description
1-Amino-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione is a chemical compound with the molecular formula C8H9N3S . It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and wide applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione typically involves the reaction of 2-mercaptobenzimidazole with methylamine under controlled conditions . The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures (around 140°C) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Alkylation: Reaction with alkyl halides to form alkylated derivatives.
Aminomethylation: Reaction with formaldehyde and secondary amines to form aminomethylated products.
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Common Reagents and Conditions:
Alkylation: Bromoethane or chloroacetic acid derivatives, typically in the presence of a base.
Aminomethylation: Formaldehyde and secondary amines like piperidine or morpholine.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products:
- Alkylated derivatives
- Aminomethylated products
- Sulfoxides or sulfones
Scientific Research Applications
1-Amino-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Amino-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with biological targets such as enzymes and receptors . The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
2-Benzimidazolethiol: Known for its antioxidant properties.
2H-Benzimidazol-2-one: Used in various industrial applications.
Uniqueness: 1-Amino-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
133636-05-2 |
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Molecular Formula |
C8H9N3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
1-amino-3-methylbenzimidazole-2-thione |
InChI |
InChI=1S/C8H9N3S/c1-10-6-4-2-3-5-7(6)11(9)8(10)12/h2-5H,9H2,1H3 |
InChI Key |
NCYCTEYPQNDTLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=S)N |
Origin of Product |
United States |
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